cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid
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Overview
Description
cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid: is a chiral compound with the molecular formula C14H16O3 and a molecular weight of 232.28 g/mol It is characterized by the presence of a cyclopentane ring substituted with a 3-methylbenzoyl group and a carboxylic acid group in the cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 3-methylbenzoyl chloride as the primary starting materials.
Formation of Intermediate: Cyclopentanone undergoes a Friedel-Crafts acylation reaction with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the intermediate 2-(3-methylbenzoyl)cyclopentanone.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield cis-2-(3-methylbenzoyl)cyclopentanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzoyl ring, leading to the formation of carboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Jones reagent (CrO3 in H2SO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stereochemistry in various organic reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins, thereby influencing biochemical processes.
Comparison with Similar Compounds
trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid: Differing in the configuration around the cyclopentane ring.
2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid: Differing in the ring size.
2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid: Differing in the position of the methyl group on the benzoyl ring.
Uniqueness:
- The cis configuration of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid imparts unique stereochemical properties, influencing its reactivity and interactions with other molecules.
- The presence of both a benzoyl and a carboxylic acid group provides multiple sites for chemical modification, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(1R,2S)-2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-9-4-2-5-10(8-9)13(15)11-6-3-7-12(11)14(16)17/h2,4-5,8,11-12H,3,6-7H2,1H3,(H,16,17)/t11-,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRAIEWQRNEROC-NWDGAFQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2CCCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)[C@H]2CCC[C@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641305 |
Source
|
Record name | (1R,2S)-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
732253-41-7 |
Source
|
Record name | (1R,2S)-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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